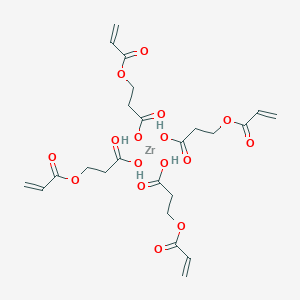

Acrylate de carboxéthyle de zirconium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zirconium carboxyethyl acrylate: is a multifunctional acrylate compound that contains zirconium. It is known for its ability to produce cured, transparent films with high refractive indices . This compound is often used in various industrial applications due to its unique properties.

Applications De Recherche Scientifique

Chemistry: Zirconium carboxyethyl acrylate is used in the synthesis of high-refractive-index polymers and coatings. It is also employed as a catalyst in various organic reactions .

Biology and Medicine: While its primary applications are in materials science, zirconium carboxyethyl acrylate’s biocompatibility makes it a candidate for biomedical coatings and implants.

Industry: In the industrial sector, this compound is used in the production of optical coatings, adhesives, and sealants. Its ability to form transparent films with high refractive indices makes it valuable in the electronics and photonics industries .

Mécanisme D'action

Target of Action

Zirconium Carboxyethyl Acrylate, also known as 3-prop-2-enoyloxypropanoic acid;zirconium, is a zirconium-containing multifunctional acrylate . Its primary target is the production of cured, transparent films with high refractive indices .

Mode of Action

The compound interacts with its targets by acting as a catalyst in the curing process . The presence of zirconium in the compound enhances the catalytic performance, making it a relatively cheap, low-toxicity, stable, green, and efficient catalyst for various important organic transformations .

Biochemical Pathways

It is known that the compound plays a crucial role in the production of high-refractive-index films, indicating its involvement in the polymerization process .

Pharmacokinetics

Given its use in the production of films, it is likely that its bioavailability is primarily determined by its physical and chemical properties, such as its concentration and the presence of other compounds in the formulation .

Result of Action

The primary result of Zirconium Carboxyethyl Acrylate’s action is the production of cured, transparent films with high refractive indices . These films are used in various applications, including photonic and optical materials .

Action Environment

The action, efficacy, and stability of Zirconium Carboxyethyl Acrylate can be influenced by various environmental factors. For instance, the concentration of the compound in the formulation can affect the quality of the resulting film . Additionally, the presence of other compounds in the formulation, such as inhibitors, can also impact the compound’s action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zirconium carboxyethyl acrylate can be synthesized through the reaction of zirconium compounds with carboxyethyl acrylate. The reaction typically involves the use of zirconium (IV) propoxide or zirconium (IV) ethoxide as starting materials . The reaction conditions often include the use of solvents such as n-propanol and the presence of inhibitors like methyl hydroquinone to prevent premature polymerization .

Industrial Production Methods: In industrial settings, zirconium carboxyethyl acrylate is produced by reacting zirconium compounds with carboxyethyl acrylate in large-scale reactors. The process involves careful control of temperature and pressure to ensure the desired product quality. The resulting product is often formulated as a 60% solution in n-propanol for ease of handling and application .

Analyse Des Réactions Chimiques

Types of Reactions: Zirconium carboxyethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form high-refractive-index films.

Substitution Reactions: The acrylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.

Substitution Reactions: Nucleophiles like amines or alcohols can react with the acrylate groups under mild conditions.

Major Products Formed:

Polymerization: The major product is a cured, transparent film with high refractive index.

Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted acrylates.

Comparaison Avec Des Composés Similaires

Zirconium acrylate: Similar in structure but lacks the carboxyethyl group, resulting in different reactivity and properties.

Hafnium carboxyethyl acrylate: Similar to zirconium carboxyethyl acrylate but contains hafnium instead of zirconium, leading to variations in properties and applications.

Zinc acrylate: Contains zinc instead of zirconium, used in different applications due to its distinct chemical properties.

Uniqueness: Zirconium carboxyethyl acrylate is unique due to its ability to form high-refractive-index films and its multifunctional nature. The presence of zirconium enhances its stability and reactivity, making it suitable for a wide range of applications in materials science and industry .

Propriétés

Numéro CAS |

123633-53-4 |

|---|---|

Formule moléculaire |

C24H32O16Zr |

Poids moléculaire |

667.7 g/mol |

Nom IUPAC |

3-prop-2-enoyloxypropanoic acid;zirconium |

InChI |

InChI=1S/4C6H8O4.Zr/c4*1-2-6(9)10-4-3-5(7)8;/h4*2H,1,3-4H2,(H,7,8); |

Clé InChI |

VXCWFNCPUBWGJG-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |

SMILES canonique |

C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |

Origine du produit |

United States |

Q1: What is the role of Zirconium carboxyethyl acrylate in pressure-sensitive adhesives (PSAs)?

A1: Zirconium carboxyethyl acrylate (ZrCEA) acts as a crosslinking agent in acrylic PSAs. [] When combined with a curing agent like methyl aziridine derivatives (MAZ), ZrCEA forms crosslinks within the acrylic polymer network. This crosslinking significantly impacts the adhesive's properties, influencing its viscoelasticity, adhesion strength (tack, peel strength, shear adhesion), and holding power. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile](/img/structure/B1141602.png)

![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)